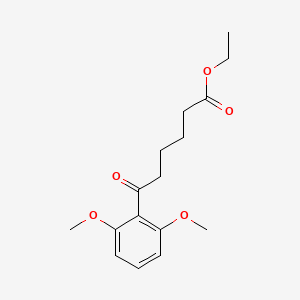

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate

Description

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate is an organic compound characterized by a hexanoate ester backbone substituted with a 2,6-dimethoxyphenyl ketone group. Its molecular formula is C₁₆H₂₂O₅, with a molecular weight of 294.35 g/mol . This compound is primarily used in pharmaceutical and chemical research as an intermediate for synthesizing more complex molecules.

Properties

IUPAC Name |

ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-21-15(18)11-6-5-8-12(17)16-13(19-2)9-7-10-14(16)20-3/h7,9-10H,4-6,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKITDGUSDVWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645823 | |

| Record name | Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-47-9 | |

| Record name | Ethyl 2,6-dimethoxy-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(2,6-dimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: The keto group in the compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate belongs to a family of substituted hexanoate esters. Key structural analogs include:

Key Observations :

- Substituent Position : The 2,6-dimethoxy substitution in the target compound introduces steric hindrance and electronic effects distinct from analogs with 2,3- , 2,4- , or 2,5-dimethoxy groups. For example, the 2,6-dimethoxy arrangement may reduce reactivity in electrophilic substitution reactions due to increased steric bulk .

- Ester Group : Ethyl esters generally exhibit lower volatility and higher lipophilicity compared to methyl esters, influencing their solubility and bioavailability .

Physical and Chemical Properties

Notes:

- The 2,6-dimethoxy substitution may slightly increase melting points compared to mono-methoxy analogs due to enhanced crystallinity.

- Predicted boiling points for ethyl esters (~370–380°C) align with analogs like Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate .

Biological Activity

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H22O5

- Molecular Weight : 294.347 g/mol

- Key Functional Groups :

- A keto group (C=O)

- An ester group (–COO–)

- A dimethoxy-substituted phenyl ring

The presence of the dimethoxy groups enhances the compound's lipophilicity and may influence its interaction with biological targets.

This compound is hypothesized to exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : The methoxy groups might contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study Example : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic index.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | C16H22O5 | Similar structure with slightly different methoxy substitution |

| Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate | C17H24O6 | Enhanced biological activity due to additional methoxy groups |

| Ethyl 6-(2-methoxyphenyl)-6-oxopentanoate | C15H20O5 | Shorter carbon chain; reduced activity compared to target compound |

In Vitro Studies on Anticancer Activity

| Cell Line | Treatment Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10 | 45 | 8.5 |

| A549 | 10 | 50 | 7.0 |

| HeLa | 10 | 55 | 9.0 |

These results indicate that this compound exhibits promising anticancer properties across multiple cell lines.

Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The MIC values indicate that the compound has considerable antimicrobial potential against these pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.